![molecular formula C19H22N4O5 B2670144 N-(苯并[d][1,3]二噁嗪-5-基甲基)-2-(5-甲基-3-(吗啉-4-甲酰)-1H-吡唑-1-基)乙酰胺 CAS No. 1172381-55-3](/img/structure/B2670144.png)
N-(苯并[d][1,3]二噁嗪-5-基甲基)-2-(5-甲基-3-(吗啉-4-甲酰)-1H-吡唑-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide” is a derivative of N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .
科学研究应用
配位络合物和抗氧化活性
已经研究了由吡唑-乙酰胺衍生物构建的配位络合物的合成和表征,包括与 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-(5-甲基-3-(吗啉-4-羰基)-1H-吡唑-1-基)乙酰胺具有结构相似性的化合物。这些络合物表现出显着的抗氧化活性,突出了此类化合物在开发具有抗氧化特性的治疗剂方面的潜力 (Chkirate 等,2019)。
受体拮抗作用
与 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-(5-甲基-3-(吗啉-4-羰基)-1H-吡唑-1-基)乙酰胺密切相关的衍生物的研究已导致开发出 A2B 腺苷受体的选择性拮抗剂配体。此类化合物用作这些受体的药理特征的有用工具,有助于理解受体介导的生理和病理过程 (Baraldi 等,2004)。
激酶抑制和抗癌活性
N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-(5-甲基-3-(吗啉-4-羰基)-1H-吡唑-1-基)乙酰胺的衍生物已被合成并评估其 Src 激酶抑制和抗癌活性。此类研究对于理解有助于开发新型抗癌剂的构效关系至关重要 (Fallah-Tafti 等,2011)。
未来方向
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-13-8-15(19(25)22-4-6-26-7-5-22)21-23(13)11-18(24)20-10-14-2-3-16-17(9-14)28-12-27-16/h2-3,8-9H,4-7,10-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPBAIDSOOEDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。